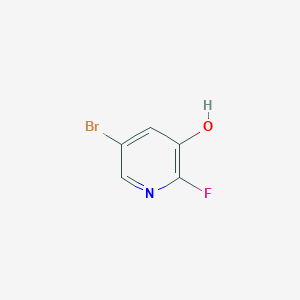

6-bromo-N-metilquinazolin-2-amina

Descripción general

Descripción

6-bromo-N-methylquinazolin-2-amine is a compound that has not been explicitly described in the provided papers. However, the papers do discuss various bromo-substituted quinazoline derivatives, which are of interest due to their pharmacological properties and potential as therapeutic agents. These compounds are often synthesized for their potential use in medicinal chemistry, particularly as anticancer agents or as ligands for protein domains such as the Src homology 3 (SH3) domain .

Synthesis Analysis

The synthesis of bromo-substituted quinazoline derivatives can be achieved through various methods. One approach involves the Buchwald-Hartwig amination reaction, which is used to selectively functionalize aryl bromides in the presence of activated heteroaryl chlorides. This method has been optimized to achieve selective amination and has been applied to synthesize ligands with increased binding affinity for the SH3 domain . Another method described involves the Cadogan cyclization under microwave irradiation to yield fluorescent indazolo[3,2-a]isoquinolin-6-amines . Additionally, the Knorr synthesis is mentioned as a route to prepare 6-bromoquinolin-2(1H)-one derivatives, which involves condensation and cyclization reactions .

Molecular Structure Analysis

The molecular structure of 6-bromo-N-methylquinazolin-2-amine is not directly analyzed in the provided papers. However, the structure of related compounds, such as 6-bromoquinazolinones, has been characterized using analytical and spectral data, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The bromo-substituted quinazoline derivatives are versatile intermediates that can undergo various chemical reactions. For instance, they can participate in nucleophilic substitution reactions to yield different alkylamino derivatives . They can also be functionalized further, as seen in the transformation of the amino group in indazolo[3,2-a]isoquinolin-6-amines . The reactivity of these compounds is influenced by the presence of the bromo group, which can act as a good leaving group in substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-N-methylquinazolin-2-amine are not detailed in the provided papers. However, the properties of similar bromo-substituted quinazoline derivatives can be inferred. These compounds are typically solid at room temperature and may exhibit fluorescence . Their solubility and stability can vary depending on the substitution pattern and the presence of other functional groups. The pharmacological activities of these compounds, such as anti-inflammatory, analgesic, and antibacterial activities, are often evaluated in biological assays .

Aplicaciones Científicas De Investigación

Agentes Analgésicos y Antiinflamatorios

Las quinazolinas, incluida la 6-bromo-sustituida-quinazolinona, se han estudiado por sus propiedades analgésicas y antiinflamatorias . Han mostrado una inhibición significativa de la inflamación, con un buen perfil de seguridad gastrointestinal .

Agentes Antihipertensivos

Los derivados de quinazolina se han asociado con actividades antihipertensivas . Esto sugiere aplicaciones potenciales en el tratamiento de la presión arterial alta.

Agentes Antibacterianos

Las quinazolinas han demostrado propiedades antibacterianas . Esto las convierte en posibles candidatas para el desarrollo de nuevos antibióticos.

Agentes Antidiabéticos

La investigación ha demostrado que los compuestos de quinazolina pueden exhibir actividades antidiabéticas . Esto sugiere que podrían utilizarse en el tratamiento de la diabetes.

Agentes Antimaláricos

Las quinazolinas se han asociado con actividades antimaláricas . Esto sugiere aplicaciones potenciales en el tratamiento de la malaria.

Agentes Sedantes-Hipnóticos

Los compuestos de quinazolina se han relacionado con actividades sedantes-hipnóticas . Esto sugiere aplicaciones potenciales en el tratamiento del insomnio y otros trastornos del sueño.

Agentes Anticancerígenos

Los derivados de quinazolina, como la N-(benzo[d]tiazol-2-il)-6-bromo-2-(piridin-3-il) quinazolin-4-amina, han mostrado una potente actividad contra la inhibición de EGFR y han demostrado actividad anticancerígena contra la línea celular MCF-7 .

Agentes Anticonvulsivos

Las quinazolinas se han asociado con actividades anticonvulsivas . Esto sugiere aplicaciones potenciales en el tratamiento de la epilepsia y otros trastornos convulsivos.

Safety and Hazards

Mecanismo De Acción

Target of Action

6-Bromo-N-methylquinazolin-2-amine is a derivative of quinazoline, a heterocyclic compound known to be associated with various biological activities Quinazoline derivatives have been studied for their potential against several biological targets .

Mode of Action

Quinazoline derivatives have been shown to exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . The structure-activity relationship studies have explored the specific structural features of their biological targets .

Biochemical Pathways

Quinazoline derivatives have been associated with various biochemical pathways due to their diverse pharmacological responses .

Result of Action

One study suggests that a 6-bromo-substituted-quinazolinone derivative exhibited significant anti-inflammatory activity .

Análisis Bioquímico

Biochemical Properties

6-Bromo-N-methylquinazolin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, quinazoline derivatives, including 6-bromo-N-methylquinazolin-2-amine, have been shown to inhibit enzymes such as dihydrofolate reductase and kinases . These interactions are crucial as they can modulate cellular processes and pathways, leading to potential therapeutic applications.

Cellular Effects

The effects of 6-bromo-N-methylquinazolin-2-amine on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, quinazoline derivatives have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation . Additionally, 6-bromo-N-methylquinazolin-2-amine may affect cellular phosphorylation, further influencing cell signaling and function.

Molecular Mechanism

At the molecular level, 6-bromo-N-methylquinazolin-2-amine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, quinazoline derivatives can inhibit kinase activity, which is essential for cell signaling and growth . This inhibition can result in the suppression of cancer cell proliferation and the induction of apoptosis.

Temporal Effects in Laboratory Settings

The temporal effects of 6-bromo-N-methylquinazolin-2-amine in laboratory settings are critical for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that quinazoline derivatives, including 6-bromo-N-methylquinazolin-2-amine, exhibit stability under specific conditions, but may degrade over time . Long-term exposure to this compound can lead to sustained inhibition of cellular processes, which is essential for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 6-bromo-N-methylquinazolin-2-amine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to vital organs. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of this compound in clinical settings.

Metabolic Pathways

6-Bromo-N-methylquinazolin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and influence metabolic flux and metabolite levels . For instance, quinazoline derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways are essential for understanding the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of 6-bromo-N-methylquinazolin-2-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. For example, quinazoline derivatives can be transported across cell membranes by ATP-binding cassette transporters, affecting their intracellular concentration and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 6-bromo-N-methylquinazolin-2-amine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, quinazoline derivatives can localize to the nucleus, where they interact with DNA and modulate gene expression. Understanding the subcellular localization is essential for elucidating the molecular mechanisms of this compound.

Propiedades

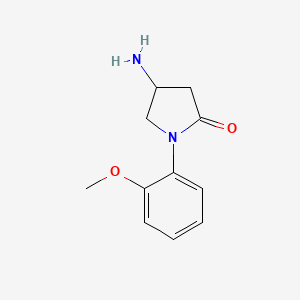

IUPAC Name |

6-bromo-N-methylquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c1-11-9-12-5-6-4-7(10)2-3-8(6)13-9/h2-5H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCYTTMHAGTBOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C2C=C(C=CC2=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00582073 | |

| Record name | 6-Bromo-N-methylquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

882670-77-1 | |

| Record name | 6-Bromo-N-methylquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00582073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(tert-Butyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1286759.png)

![1-(Benzo[d]thiazol-7-yl)ethanone](/img/structure/B1286781.png)